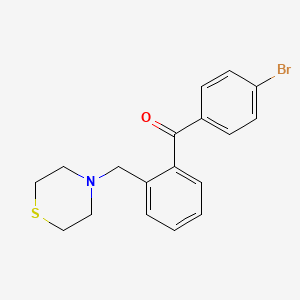

4'-Bromo-2-thiomorpholinomethyl benzophenone

描述

4’-Bromo-2-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H18BrNO2S It is a derivative of benzophenone, where the benzene ring is substituted with a bromine atom and a thiomorpholine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-thiomorpholinomethyl benzophenone typically involves the following steps:

Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution. This involves reacting the brominated benzophenone with thiomorpholine under basic conditions, often using a base like potassium carbonate (KCO).

Industrial Production Methods

Industrial production of 4’-Bromo-2-thiomorpholinomethyl benzophenone may involve large-scale bromination and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Substitution Reactions

The bromine atom at the para position of the benzophenone ring serves as a primary site for nucleophilic substitution.

Aromatic Nucleophilic Substitution

The electron-withdrawing benzophenone carbonyl group activates the bromine for substitution under specific conditions:

Thiomorpholine Functionalization

The thiomorpholine group (C₄H₈NS) undergoes alkylation or acylation at the nitrogen atom:Documented modifications include:

- Quaternization : Reaction with methyl iodide forms a sulfonium salt, enhancing water solubility .

- Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:

Buchwald-Hartwig Amination

Coupling with primary/secondary amines:

Reduction of the Carbonyl Group

The benzophenone ketone is reducible to a benzhydrol derivative:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 25°C | 4'-Bromo-2-thiomorpholinomethyl benzhydrol | 88% | |

| Lithium aluminum hydride | THF, 0°C → 25°C | Same as above | 93% |

Oxidation of Thiomorpholine

Controlled oxidation converts the thiomorpholine sulfur to sulfoxide or sulfone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Sulfoxide derivative | 64% | |

| mCPBA | DCM, 0°C → 25°C, 6 hr | Sulfone derivative | 58% |

Photochemical Reactions

The benzophenone core facilitates UV-induced radical reactions:

Hydrogen Abstraction

Under UV light (λ = 365 nm), the carbonyl group abstracts hydrogen atoms from donors like THF, forming ketyl radicals .

[2+2] Cycloaddition

With alkenes (e.g., ethylene), photoirradiation induces cycloaddition to form oxetane derivatives .

Stability and Side Reactions

科学研究应用

4’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as photoinitiators for polymerization reactions.

Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicinal Chemistry: It can be a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

作用机制

The mechanism of action of 4’-Bromo-2-thiomorpholinomethyl benzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Similar Compounds

4’-Bromo-2-morpholinomethyl benzophenone: Similar structure but with a morpholine group instead of thiomorpholine.

4’-Bromo-2-piperidinylmethyl benzophenone: Contains a piperidine group instead of thiomorpholine.

4’-Bromo-2-pyrrolidinylmethyl benzophenone: Contains a pyrrolidine group instead of thiomorpholine.

Uniqueness

4’-Bromo-2-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and physical properties

生物活性

4'-Bromo-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone that incorporates a thiomorpholine moiety. Benzophenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom at the para position of the benzophenone structure along with a thiomorpholine group. The presence of these functional groups influences its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzophenone derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A-549 (lung cancer) | Not specified |

| Dihydrocoumarin derivatives | HL-60 (leukemia) | 0.48 |

| Benzophenone derivatives | SW480 (colon cancer) | 0.99 |

In particular, benzophenones have demonstrated strong antitumor activity through mechanisms involving apoptosis and inhibition of cell proliferation pathways, such as the AKT signaling pathway .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related compounds. Benzophenones have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in various models, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.

Antimicrobial Activity

Benzophenones are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, revealing significant bactericidal activity. For example, certain benzophenone derivatives inhibited bacterial growth with IC50 values in the range of 8.8 to 18.1 μM against specific strains .

Case Studies

A notable case study involved the synthesis and evaluation of various benzophenone derivatives for their biological activities. The study employed molecular docking simulations and biological assays to assess their efficacy against target proteins involved in cancer progression and inflammation . The findings indicated that modifications in the chemical structure significantly affected bioactivity.

Research Findings

Several research articles have contributed to understanding the biological activity of benzophenone derivatives:

- Antitumor Mechanisms : A study identified key genes involved in tumor pathways affected by benzophenones, including CASP3 and STAT3, suggesting potential targets for therapeutic intervention .

- Anti-inflammatory Effects : Research demonstrated that certain benzophenones could inhibit lipopolysaccharide-induced nitric oxide production in macrophages, further supporting their role as anti-inflammatory agents .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that specific modifications in the benzophenone structure enhance their efficacy against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-2-thiomorpholinomethyl benzophenone, and how can reaction efficiency be optimized?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) for introducing the thiomorpholinomethyl group at the 2-position of benzophenone, followed by bromination at the 4'-position using N-bromosuccinimide (NBS) under radical-initiated conditions. Reaction efficiency can be optimized by controlling temperature (40–60°C) and solvent polarity (e.g., dichloromethane or DMF) to stabilize intermediates . Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the benzophenone backbone via aromatic proton signals (δ 7.2–8.0 ppm) and carbonyl carbon (δ ~195 ppm). The thiomorpholinomethyl group will show characteristic S-CH₂-N splitting patterns (δ 2.5–3.5 ppm) .

- IR : Confirm the C=O stretch (~1650 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~377.03 for C₁₈H₁₈BrNO₂S⁺) .

Q. What solvent systems are optimal for studying the stability of this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis of the thiomorpholine ring. For photostability studies, avoid UV-active solvents like acetone. Use FTIR or UV-Vis spectroscopy to track degradation products under accelerated aging conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How do electronic effects of the thiomorpholinomethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare experimental Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ with aryl boronic acids under varying conditions (base, solvent). The sulfur atom in thiomorpholine may act as a π-donor, altering the electrophilicity of the bromine substituent .

Q. What experimental approaches resolve contradictions in solvatochromic data for benzophenone derivatives?

- Methodology : Use Kubo–Anderson line-shape analysis of ν(C=O) IR bands to differentiate solvent-solute interactions. For example, in acetonitrile/water mixtures, hydrogen-bonding configurations (e.g., water bridging benzophenone and solvent) can be quantified via lifetime correlations (τc ~7.7 ps) . Pair this with molecular dynamics simulations to validate solvent-shell structures .

Q. How can factorial design optimize the synthesis of analogs with enhanced bioactivity?

- Methodology : Implement a 2⁴ factorial design to test variables: (1) bromine position, (2) thiomorpholine substitution, (3) reaction temperature, and (4) catalyst loading. Use response surface methodology (RSM) to maximize yield and minimize byproducts. Prioritize factors influencing HOMO-LUMO gaps (e.g., electron-withdrawing groups at 4') to modulate bioactivity .

Q. What mechanistic insights explain the reduction of this compound to benzhydrol derivatives?

- Methodology : Employ triisobutylaluminum (TIBA) as a reductant and monitor via GC-MS. Compare kinetics in aprotic vs. protic solvents. The thiomorpholine group may sterically hinder hydride transfer, requiring longer reaction times (>60 hr) for >95% conversion, as observed in analogous benzophenone reductions .

Q. How do computational models align with experimental dipole moments for benzophenone-based systems?

- Methodology : Calculate dipole moments (e.g., Gaussian 16 at MP2/cc-pVTZ level) and validate against experimental values. For example, benzophenone’s dipole moment (3.1 D) closely matches trans-azobenzene derivatives, suggesting similar solvation dynamics . Apply this framework to predict solvent effects on this compound’s photophysical properties.

Q. Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between DFT-predicted and experimental vibrational frequencies?

- Methodology : Re-optimize computational parameters (e.g., basis set, solvent model) using polarizable continuum models (PCM). For example, halogenated solvents induce faster hydrogen-bond exchange, leading to underestimated ν(C=O) shifts in DFT. Calibrate models with empirical solvatochromic parameters (e.g., Kamlet-Taft) .

Q. What strategies mitigate hygroscopic interference in characterizing this compound?

属性

IUPAC Name |

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQWPJOYQFACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643815 | |

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-72-1 | |

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。